5,7-Dimethyl-3-(3-phenoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
5,7-Dimethyl-3-(3-phenoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, along with a phenoxy-benzylsulfanyl group, contributes to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Similar compounds have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, and their inhibition can lead to significant changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been found to inhibit key enzymes, which can disrupt various biochemical pathways . For instance, inhibition of carbonic anhydrase can affect pH regulation and fluid balance in cells, while inhibition of cholinesterase can disrupt nerve signal transmission.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Action Environment
The synthesis of similar compounds has been achieved in water, suggesting that they might be stable in aqueous environments .
Preparation Methods
The synthesis of 5,7-Dimethyl-3-(3-phenoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes. This reaction is often carried out in the presence of iodobenzene diacetate as an oxidizing agent, under mild conditions, to yield the desired triazolopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,7-Dimethyl-3-(3-phenoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The phenoxy-benzylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include mild temperatures, organic solvents like dichloromethane, and catalysts such as iodobenzene diacetate. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolopyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
5,7-Dimethyl-3-(3-phenoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
1,2,4-Triazolo[1,5-a]pyridine: Used in medicinal chemistry for its various pharmacological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dimethyl-3-[(3-phenoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-11-15(2)24-19(21-14)22-23-20(24)26-13-16-7-6-10-18(12-16)25-17-8-4-3-5-9-17/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYHHEHSAZJRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=CC(=CC=C3)OC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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